2,3,4-Trichloroquinoline
Description
Overview of Halogenated Quinoline (B57606) Derivatives in Synthetic Organic Chemistry
Halogenated quinoline derivatives are a class of compounds where one or more hydrogen atoms on the quinoline ring system are replaced by halogen atoms. This substitution significantly influences the electron distribution within the aromatic system, thereby altering the compound's reactivity and physical properties. The presence of halogens, particularly chlorine, provides reactive sites for various nucleophilic substitution and cross-coupling reactions, making these compounds valuable building blocks in the synthesis of more complex molecules. rsc.orgresearchgate.net
The position of the halogen atom on the quinoline scaffold is crucial. For instance, chlorine atoms at the 2- and 4-positions are particularly susceptible to nucleophilic displacement, a characteristic exploited in the synthesis of a wide array of functionalized quinolines. researchgate.net The synthesis of halogenated quinolines can be achieved through various methods, including the cyclization of appropriately substituted anilines with reagents like malonic acid in the presence of phosphorus oxychloride or via direct halogenation of the quinoline ring. rsc.orgrsc.orgorgsyn.org Research has also focused on developing regioselective halogenation methods to introduce halogens at specific positions, such as the C5-position of 8-substituted quinolines, using economical and metal-free protocols. rsc.org The resulting halogenated quinolines serve as precursors for compounds with potential applications in medicinal chemistry and materials science. researchgate.netacs.orgnih.gov
Significance of the Quinoline Scaffold in Heterocyclic Compound Research
The quinoline scaffold, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in chemical research, particularly in the field of medicinal chemistry. nih.govrsc.orgresearchgate.net This bicyclic heterocyclic system is a core component of numerous natural products and synthetic compounds with a broad spectrum of biological activities. orientjchem.orgrsc.org The versatility of the quinoline ring allows for the introduction of various substituents at different positions, which can modulate its pharmacological efficacy. rsc.org
The significance of the quinoline scaffold is underscored by its presence in a number of approved drugs and clinical candidates. nih.gov Its derivatives have been extensively investigated for a wide range of therapeutic applications. orientjchem.org The ability of the quinoline nucleus to serve as a template for drug design stems from its unique structural features, which allow for the synthesis of novel bioactive compounds. orientjchem.org The ongoing research into quinoline chemistry continues to unveil new synthetic methodologies and potential applications, solidifying its importance in the landscape of heterocyclic compounds. researchgate.netrsc.org
Research Gaps and the Rationale for Investigating 2,3,4-Trichloroquinoline
Despite the extensive research on quinoline derivatives, specific compounds like this compound remain less explored, presenting distinct research gaps. Much of the existing literature on polychlorinated quinolines focuses on isomers such as 2,4,7-trichloroquinoline (B178002) or those with different substitution patterns. acs.orgacs.org The synthesis of this compound has been reported, for example, from the reaction of 3-chloro-4-hydroxy-2-quinolone with phosphorus oxychloride. rsc.org
The primary rationale for investigating this compound lies in its potential as a versatile synthetic precursor. The three chlorine atoms, situated on the pyridine part of the quinoline ring, offer multiple sites for selective functionalization. The differing reactivity of the chlorine atoms at positions 2, 3, and 4 could allow for sequential and regioselective substitution reactions, providing access to a diverse range of novel quinoline derivatives that would be difficult to synthesize through other routes.
Furthermore, detailed spectroscopic characterization of this compound contributes to a deeper understanding of the structure-property relationships in polyhalogenated heterocyclic systems. For instance, ¹H NMR spectral analysis has been used to identify the chemical shifts of the protons on the benzene ring of the quinoline nucleus. rsc.org
Below is a table summarizing some of the reported spectroscopic data for this compound.
| Analysis Type | Reported Data | Reference |
| ¹H NMR (220 MHz) | 8-H assigned as the most downfield signal. | rsc.org |
| ¹³C NMR (75MHz, CDCl₃) | 149.7, 147.5, 144.0, 142.6, 134.1, 128.9, 127.9, 123.2, 122.1 | researchgate.net |
| Mass Spectrometry (m/z, %) | 231(M+, 60), 233(M++2, 60), 196(40), 161(5) | researchgate.net |
| Elemental Analysis | Calculated for C₉H₄Cl₃N: C, 46.49; H, 1.73; N, 6.02. Found: C, 46.3; H, 1.6; N, 5.9. | researchgate.net |
This table presents a compilation of spectroscopic and analytical data for this compound from cited research articles.
Further investigation into the reactivity, reaction mechanisms, and potential applications of this compound could fill existing knowledge gaps and unlock new avenues for the development of novel functional materials and biologically active compounds.
Structure
3D Structure
Properties
IUPAC Name |
2,3,4-trichloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl3N/c10-7-5-3-1-2-4-6(5)13-9(12)8(7)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVAXVANZWJUQBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=N2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70346861 | |
| Record name | 2,3,4-Trichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70346861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40335-02-2 | |
| Record name | 2,3,4-Trichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70346861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 2,3,4 Trichloroquinoline
Historical Perspectives on Polychlorinated Quinoline (B57606) Synthesis
The synthesis of quinoline and its derivatives dates back to the 19th century, with foundational methods like the Skraup and Combes syntheses providing the backbone for this area of heterocyclic chemistry. iipseries.orgwikipedia.org Early efforts to produce chlorinated quinolines often involved direct chlorination of the quinoline ring. However, these methods typically suffered from a lack of regioselectivity, leading to mixtures of mono-, di-, and polychlorinated isomers that were difficult to separate and characterize. nih.gov The positions of chlorination were highly dependent on reaction conditions and the substituents already present on the quinoline core. The development of more controlled and selective methods became a significant goal, leading to strategies where the substitution pattern is established by the careful choice of precursors rather than direct, often aggressive, halogenation of the final heterocycle.
Classical Synthetic Routes to 2,3,4-Trichloroquinoline
Classical approaches to synthesizing this compound typically rely on the transformation of pre-functionalized quinoline precursors, particularly those bearing hydroxyl or oxo groups at the 2, 3, and 4-positions. These methods leverage the reactivity of these groups towards powerful chlorinating agents.
Nucleophilic Chlorination of Precursor Quinoline Derivatives
Nucleophilic chlorination is a cornerstone for converting quinolinones (quinolines with oxo groups) into their corresponding chloro-derivatives. In this approach, the oxygen atoms of the precursor are replaced by chlorine atoms. This transformation is commonly achieved using potent chlorinating agents such as phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅). These reagents convert the keto groups of quinolinone precursors into the desired chloro-substituents. The reactivity of different positions on the quinoline ring can vary; for instance, the 4-chloro group is often more susceptible to subsequent nucleophilic substitution than the 2-chloro group. researchgate.net This differential reactivity is a key feature in the chemistry of chloroquinolines.
Chlorination of Hydroxyquinoline Derivatives
A primary and effective route to this compound involves the direct chlorination of quinoline precursors that have hydroxyl groups at the 2 and 4 positions. A common and accessible starting material for this strategy is 4-hydroxyquinolin-2(1H)-one, also known as kynurenic acid, or its derivatives. The hydroxyl groups in these compounds can be readily substituted with chlorine atoms.
The synthesis typically involves treating the hydroxyquinoline derivative with a strong chlorinating agent like phosphorus oxychloride (POCl₃), often heated to reflux. This process converts the hydroxyl groups into chloro groups, yielding a dichloroquinoline intermediate. mdpi.comresearchgate.net Subsequent steps would be required to introduce the third chlorine atom at the 3-position, which can be more challenging and may involve electrophilic chlorination or starting with a precursor already substituted at the C3 position.
Table 1: Examples of Chlorination Reactions on Hydroxyquinoline Systems
| Precursor | Chlorinating Agent(s) | Product | Reference |
| 4-Hydroxy-8-methylquinolin-2(1H)-one | POCl₃ / PCl₅ | 2,4-Dichloro-8-methylquinoline | mdpi.com |
| 4-Hydroxy-8-tosyloxyquinoline | POCl₃ | 4-Chloro-8-tosyloxyquinoline | researchgate.net |
| 8-Hydroxyquinoline | Cl₂ / Chloroform / Iodine | 5,7-Dichloro-8-hydroxyquinoline | google.com |
"One-Pot" Synthesis Approaches for Polychloroquinoline Systems
Modern synthetic chemistry emphasizes efficiency, leading to the development of "one-pot" procedures where multiple reaction steps are carried out in the same vessel without isolating intermediates. While specific one-pot syntheses for this compound are not extensively documented, the principles are applied broadly in quinoline chemistry. For example, methods like the Friedländer synthesis, which condenses an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, can be adapted. iipseries.orgrsc.org A one-pot approach for a polychlorinated system might involve an initial cyclization to form the quinoline core, followed by in-situ chlorination. Another strategy involves palladium-catalyzed Suzuki cross-coupling reactions of dihaloquinolines (e.g., 2-aryl-4-chloro-3-iodoquinolines) with arylboronic acids to create polysubstituted quinolines in a single operation. nih.gov These methodologies highlight the trend towards streamlining the synthesis of complex heterocyclic systems.
Advanced and Regioselective Synthesis of this compound and Related Analogs
Progress in synthetic methodology has enabled more precise and selective ways to construct complex quinoline structures, including analogs of this compound integrated into larger molecular frameworks like nucleosides.
Convergent Synthesis Approaches for Quinoline C-Nucleosides
A sophisticated and highly regioselective strategy for creating complex quinoline analogs is found in the convergent synthesis of C-nucleosides. In a convergent synthesis, large fragments of the target molecule are prepared separately and then joined together late in the synthetic sequence. This approach has been successfully employed to create polyhalogenated quinoline C-nucleosides, where a quinoline ring is attached to a ribofuranose sugar moiety via a carbon-carbon bond. acs.orgnih.govacs.org
In one such synthesis, the target was a 2,6,7-trichloro-4-(α-d-ribofuranosyl)quinoline, an analog of the target compound. nih.govacs.org The key steps involved:
Coupling: A fully functionalized benzene (B151609) derivative was coupled with a ribofuranose derivative using a Wittig reaction to form a key alkene intermediate.
Cyclization: An electrophile-mediated intramolecular cyclization was used to form a precursor to the heterocyclic ring.
Quinoline Ring Formation: A second Wittig reaction was employed to construct the quinolin-2-one ring system.
Halogenation: The final halogenation step converted the quinolin-2-one into the target trichloroquinoline nucleoside.
This multi-step, convergent approach allows for precise control over the stereochemistry and regiochemistry of the final product, a level of control unattainable through classical, linear synthetic routes. acs.orgnih.govacs.org
Table 2: Key Reactions in Convergent Synthesis of a Trichloroquinoline Analog
| Reaction Step | Reagents/Conditions | Purpose | Reference |
| First Wittig Reaction | Benzene derivative + Ribofuranose derivative | Couple aromatic and sugar fragments | nih.govacs.org |
| Intramolecular Cyclization | Electrophile-mediated | Form heterocyclic precursor | nih.govacs.org |
| Second Wittig Reaction | Phosphacumulene | Construct quinolin-2-one ring | nih.govacs.org |
| Halogenation & Deprotection | Chlorinating agent | Form final trichloroquinoline nucleoside | nih.govacs.org |
Metal-Free Quinoline Synthesis Methodologies
The synthesis of the quinoline core is a well-established field in organic chemistry, with several named reactions providing a foundation for creating this heterocyclic system without the use of metal catalysts. mdpi.comnih.govresearchgate.netrsc.org These methods, traditionally reliant on harsh conditions, have been modernized to improve efficiency and environmental compatibility. nih.gov The adaptation of these classical metal-free syntheses, such as the Skraup, Doebner-von Miller, and Friedländer reactions, is crucial for the targeted synthesis of polysubstituted quinolines like this compound. wikipedia.orgwikipedia.orgorganicreactions.org
The Skraup synthesis and its related Doebner-von Miller reaction represent robust methods for quinoline formation. The archetypal Skraup reaction involves the treatment of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to yield a quinoline. wikipedia.orgiipseries.org The Doebner-von Miller reaction is a variation that utilizes α,β-unsaturated carbonyl compounds instead of glycerol. wikipedia.orgsynarchive.comnih.gov To produce a trichlorinated quinoline via these pathways, a pre-chlorinated aniline would serve as a logical starting material. For instance, a dichlorinated aniline could react with a chlorinated α,β-unsaturated aldehyde or ketone. The mechanism involves an initial Michael addition of the aniline to the carbonyl compound, followed by acid-catalyzed cyclization and subsequent oxidation to form the aromatic quinoline ring. wikipedia.orgnih.gov Modern modifications to these reactions, such as the use of microwave irradiation or ionic liquids, can enhance reaction efficiency and reduce the notoriously violent nature of the classical Skraup reaction. nih.govresearchgate.net
The Friedländer synthesis offers another versatile, metal-free route, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by either acid or base. organicreactions.orgalfa-chemistry.comwikipedia.org The reaction proceeds through an initial aldol (B89426) condensation followed by a cyclodehydration to form the quinoline ring system. alfa-chemistry.comnih.gov For the synthesis of this compound, this methodology would necessitate the use of highly chlorinated precursors for both reactants. The flexibility of the Friedländer synthesis allows for the construction of a wide variety of substituted quinolines, provided the appropriate precursors can be synthesized. nih.gov
| Methodology | General Reactants | Potential Adaptation for this compound | Key Features |
| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent, H₂SO₄ | Use of a chlorinated aniline derivative. | Forms the basic quinoline skeleton; can be harsh. wikipedia.orgresearchgate.net |
| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl Compound | Use of a chlorinated aniline and a chlorinated α,β-unsaturated carbonyl. | A versatile modification of the Skraup synthesis. wikipedia.orgsynarchive.com |
| Friedländer Synthesis | 2-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl Compound | Use of chlorinated versions of both reactants. | Acid or base-catalyzed; versatile for polysubstituted products. alfa-chemistry.comwikipedia.org |
Precursor Compounds and their Derivatization in this compound Synthesis
The synthesis of this compound is fundamentally dependent on the selection and derivatization of appropriate precursor compounds. The strategy generally involves either building the quinoline ring from already chlorinated acyclic or monocyclic precursors or performing chlorination on a pre-formed quinoline or dihydroquinoline intermediate.
A plausible synthetic route involves the cyclization of chlorinated anilines. For example, a process analogous to that used for other dichloroquinolines could begin with a chloroaniline, such as 2,3-dichloroaniline (B127971) or 3,4-dichloroaniline. google.com This precursor would first react with a compound like acrylic acid or its ester to form a 3-(dichloroanilino)propionic acid derivative. This intermediate is then subjected to a cyclization reaction, often promoted by a strong acid like polyphosphoric acid, to yield a dichlorinated 4-oxo-1,2,3,4-tetrahydroquinoline. google.com The final and crucial derivatization step is the treatment of this tetrahydroquinoline intermediate with a chlorinating agent, such as phosphorus oxychloride. This step simultaneously introduces the third chlorine atom at the 4-position and aromatizes the heterocyclic ring to yield the final this compound product. google.com
Alternatively, direct chlorination of the quinoline nucleus can be employed. Starting with quinoline or a mono/di-chloroquinoline, electrophilic chlorination can introduce chlorine atoms onto the ring. pjsir.org For instance, chlorination of quinoline in concentrated sulfuric acid with chlorine gas and a catalyst like silver sulfate (B86663) is known to produce 5-chloro-, 8-chloro-, and 5,8-dichloroquinoline. pjsir.org While this specific method targets the benzene ring, other conditions and chlorinating agents could potentially be used to achieve substitution on the pyridine (B92270) ring, although this is generally more difficult.
The reactivity of chloroquinolines also suggests a pathway through nucleophilic substitution. Positions 2 and 4 of the quinoline ring are activated toward nucleophilic attack. researchgate.net Therefore, a precursor like 2,4-dihydroxyquinoline could be treated with a strong chlorinating agent (e.g., phosphorus oxychloride) to convert the hydroxyl groups into chlorine atoms, a common derivatization in quinoline chemistry. chemicalbook.com Subsequent chlorination of the 3-position would be required to complete the synthesis.
| Precursor Type | Example Precursor(s) | Key Derivatization Steps | Resulting Intermediate/Product |
| Chlorinated Aniline | 2,3-Dichloroaniline | 1. Reaction with acrylic acid.2. Polyphosphoric acid-catalyzed cyclization.3. Chlorination/aromatization with POCl₃. | This compound |
| Chlorinated Aniline | 3,4-Dichloroaniline | 1. Reaction with acrylic acid.2. Polyphosphoric acid-catalyzed cyclization.3. Chlorination/aromatization with POCl₃. | This compound |
| Quinoline Derivative | 2,4-Dihydroxyquinoline | 1. Dichlorination with POCl₃.2. Subsequent chlorination at the 3-position. | This compound |
| Quinoline | Quinoline | Direct electrophilic chlorination under specific conditions. | This compound |
Reactivity and Reaction Mechanisms of 2,3,4 Trichloroquinoline
Nucleophilic Substitution Reactions of Chlorine Atoms on the Quinoline (B57606) Ring.nih.gov
The chlorine atoms at positions 2, 3, and 4 of the quinoline ring are susceptible to nucleophilic substitution reactions. nih.gov This reactivity allows for the introduction of a wide range of functional groups, leading to the synthesis of diverse derivatives. The general mechanism for nucleophilic aromatic substitution involves the attack of a nucleophile on the electron-deficient carbon atom of the quinoline ring, followed by the departure of the chloride ion. researchgate.net The rate and outcome of these reactions are influenced by the nature of the nucleophile, the solvent, and the reaction conditions. evitachem.com
Amination Reactions with 2,3,4-Trichloroquinoline and its Derivatives.nih.gov
Amination reactions involve the replacement of a chlorine atom with an amino group. These reactions are typically carried out by treating this compound with primary or secondary amines in a polar solvent. The resulting aminoquinolines are valuable intermediates in the synthesis of biologically active compounds. For instance, palladium-catalyzed amination reactions have been shown to be efficient for the functionalization of various benzo-fused heterocycles. nih.gov The choice of catalyst and ligands can influence the efficiency and selectivity of the amination process. nih.gov One-pot procedures involving reductive amination followed by other transformations have also been developed for the synthesis of complex heterocyclic systems. sioc-journal.cn
| Reactant | Reagent | Product | Reference |
| This compound | Primary/Secondary Amine | Aminated Quinoline Derivative | |
| Benzo-fused Heterocycles | Amines (Pd-catalyzed) | Aminated Heterocycles | nih.gov |
| o-Azidebenzaldehydes | Amines | 3,4-Dihydroquinazolines | sioc-journal.cn |
| Phenylacetones | Aminoalcohol-based chiral auxiliary (Ir-PSA18 catalyst) | Optically Active Amines | kanto.co.jp |
Thiolation Reactions and Sulfur-Containing Derivatives.nih.gov
Thiolation reactions introduce a sulfur-containing functional group onto the quinoline scaffold by reacting this compound with a thiol or a thiolate salt. These reactions lead to the formation of thioethers, which are important structural motifs in many biologically active molecules. nih.govlibretexts.org The reaction typically proceeds via a nucleophilic substitution mechanism where the sulfur nucleophile displaces a chlorine atom. libretexts.org Various methods have been developed for the synthesis of sulfur-containing compounds, including the use of thiourea (B124793) followed by hydrolysis, and copper-catalyzed thiolations. libretexts.orgorganic-chemistry.org These methods provide access to a wide range of sulfur derivatives with potential applications in materials science and medicinal chemistry. mdpi.com
| Reactant | Reagent | Product | Reference |
| This compound | Potassium Thiolate | Thioether Derivative | |
| Alkyl Halides | Thiourea | Alkyl Isothiourea Salt | libretexts.org |
| Nitroarenes | Na2S2O3·5H2O, S8/KF, or S8/NaOH (Copper-catalyzed) | Thioarylated/Thioalkylated Nitroarenes | organic-chemistry.org |
| 4-Bromobenzotrifluoride | Ethyl 3-mercaptopropionate (B1240610) (Nickel and visible light) | Thioether | uni-regensburg.de |
Alkoxylation Reactions and Ether Formation.nih.govmolaid.com
Alkoxylation involves the substitution of a chlorine atom with an alkoxy group, leading to the formation of an ether. This is typically achieved by reacting this compound with an alcohol or an alkoxide. organic-chemistry.org The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is a classic method for ether formation. libretexts.orglibretexts.org In the context of this compound, the alkoxide acts as the nucleophile attacking the electron-deficient quinoline ring. libretexts.org Copper-catalyzed cross-coupling reactions have also emerged as a powerful tool for the synthesis of aryl ethers under milder conditions. organic-chemistry.orgsioc-journal.cn
| Reactant | Reagent | Product | Reference |
| This compound | Sodium Methoxide | Methoxyquinoline Derivative | |
| Aryl Halides | Alcohols (Copper-catalyzed) | Aryl Alkyl Ethers | organic-chemistry.org |
| Alkenes | Alcohols (in the presence of (CF3CO2)2Hg) | Ethers (via Alkoxymercuration-Demercuration) | libretexts.orglibretexts.org |
| Small Primary Alcohols | Acid Catalyst | Symmetrical Ethers | libretexts.orglibretexts.org |
Oxidation and Reduction Pathways of the this compound Scaffold.nih.gov
The this compound scaffold can undergo both oxidation and reduction reactions, leading to a variety of derivatives. Oxidation reactions, often carried out with reagents like potassium permanganate (B83412) or chromium trioxide, can introduce oxygen-containing functional groups or lead to the formation of quinolones. The specific outcome of the oxidation depends on the reaction conditions and the oxidizing agent used. nih.gov
Reduction of the quinoline ring can also be achieved using various reducing agents. For example, catalytic hydrogenation or the use of metal hydrides like lithium aluminum hydride or sodium borohydride (B1222165) can lead to partially or fully saturated quinoline derivatives. The choice of reducing agent and reaction conditions can allow for selective reduction of either the pyridine (B92270) or the benzene (B151609) ring of the quinoline system. The redox cycling of related scaffolds, such as iron-based foams, has been studied for applications in energy storage, highlighting the importance of understanding these fundamental processes. rsc.org
Coupling Reactions for Complex Structure Formation with this compound.nih.gov
This compound can participate in various coupling reactions to form more complex molecular architectures. iitk.ac.in These reactions are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. wiley.comresearchgate.net
Transition-metal catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are particularly valuable. researchgate.netbeilstein-journals.org In these reactions, the chlorine atoms on the quinoline ring can act as leaving groups, allowing for the introduction of aryl, vinyl, or alkynyl substituents. For example, in a Suzuki coupling, an organoboron reagent is coupled with the haloquinoline in the presence of a palladium catalyst to form a new carbon-carbon bond. researchgate.netbeilstein-journals.org The Ullmann coupling reaction is another important method, particularly for the formation of biaryl compounds. mdpi.com These coupling reactions provide a powerful platform for the synthesis of a wide array of complex quinoline-based structures with potential applications in materials science and pharmaceuticals. iitk.ac.in
Regioselectivity and Chemoselectivity in this compound Transformations.molaid.com
The presence of three distinct chlorine atoms on the this compound ring raises important questions of regioselectivity and chemoselectivity in its reactions. molaid.comdurgapurgovtcollege.ac.inslideshare.netresearchgate.net Regioselectivity refers to the preference for reaction at one position over another, while chemoselectivity is the preferential reaction of one functional group in the presence of others. durgapurgovtcollege.ac.inslideshare.netscribd.com
In nucleophilic substitution reactions of this compound, the relative reactivity of the chlorine atoms at positions 2, 3, and 4 determines the regiochemical outcome. Generally, the chlorine at the 4-position is the most reactive towards nucleophiles, followed by the chlorine at the 2-position. This is due to the electronic effects of the nitrogen atom, which activates these positions for nucleophilic attack. researchgate.net The chlorine at the 3-position is typically the least reactive. By carefully controlling the reaction conditions, such as temperature and the nature of the nucleophile, it is often possible to achieve selective substitution at a specific position. dalalinstitute.com
Chemoselectivity becomes crucial when the reacting partner also contains multiple reactive sites. For example, in a reaction with a molecule containing both an amino and a hydroxyl group, the reaction conditions can be tuned to favor the formation of either the amino- or the alkoxy-substituted quinoline. The principles of regioselectivity and chemoselectivity are fundamental to the strategic synthesis of complex molecules derived from this compound. researchgate.netscribd.com
Advanced Spectroscopic and Analytical Characterization Methodologies for 2,3,4 Trichloroquinoline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For 2,3,4-trichloroquinoline, both proton (¹H) and carbon-13 (¹³C) NMR are utilized to confirm its structure.
Proton NMR (¹H NMR) Chemical Shift and Coupling Analysis
The ¹H NMR spectrum of this compound displays signals corresponding to the protons on the benzene (B151609) ring portion of the molecule. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atom in the quinoline (B57606) ring system. A 220 MHz analysis of this compound has been reported, with the proton at the 8-position (H-8) being assigned as the most downfield signal. rsc.org This is a common feature in quinoline derivatives, where H-8 is often significantly deshielded. The protons H-5, H-6, and H-7 will also exhibit characteristic chemical shifts and coupling patterns based on their positions relative to each other and the substituents.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for substituted quinolines and should be considered as an estimation.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-5 | 7.8 - 8.2 | Doublet of doublets |
| H-6 | 7.4 - 7.7 | Triplet of doublets |
| H-7 | 7.6 - 7.9 | Triplet of doublets |
| H-8 | 8.0 - 8.4 | Doublet of doublets |
Carbon-13 NMR (¹³C NMR) Chemical Shift Studies
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for substituted quinolines and should be considered as an estimation.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 148 - 152 |
| C-3 | 125 - 129 |
| C-4 | 138 - 142 |
| C-4a | 128 - 132 |
| C-5 | 127 - 131 |
| C-6 | 126 - 130 |
| C-7 | 130 - 134 |
| C-8 | 129 - 133 |
| C-8a | 145 - 149 |
Analysis of Spin-Spin Coupling Constants (J-couplings) in Halogenated Quinoline Systems
Spin-spin coupling constants, or J-couplings, provide valuable information about the connectivity of atoms within a molecule. In the ¹H NMR spectrum of this compound, the coupling between adjacent protons (vicinal coupling, ³J) and across more bonds (long-range coupling) helps to definitively assign the signals of the aromatic protons. The magnitude of these coupling constants is dependent on factors such as the number of bonds separating the coupled nuclei, the dihedral angle between them, and the electronegativity of substituents. ucl.ac.uklibguides.comlibretexts.org For aromatic systems like quinoline, typical ortho (³J), meta (⁴J), and para (⁵J) coupling constants are observed. The analysis of these J-couplings is crucial for distinguishing between the different protons on the benzene ring. organicchemistrydata.org
Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis
Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum will show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the presence of three chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. libretexts.org This results in a cluster of peaks for the molecular ion, with the relative intensities determined by the number of chlorine atoms. The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for halogenated compounds include the loss of a halogen atom (Cl) or a hydrohalic acid (HCl). vulcanchem.commsu.edu
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. msu.eduazooptics.com The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions within the quinoline ring system. The presence of the chlorine atoms as substituents can cause a shift in the absorption maxima (λ_max) compared to the parent quinoline molecule. These shifts, known as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths) shifts, are dependent on the nature and position of the substituents. upi.edu The electronic absorption spectra of substituted quinolines are generally characterized by multiple absorption bands in the UV region. mdpi.comresearchgate.net
Fluorescence Spectroscopy for Photophysical Property Assessment of Derivatives
While this compound itself may not be highly fluorescent, its derivatives can exhibit interesting photophysical properties. iaea.orgresearchgate.netresearchgate.net Fluorescence spectroscopy is used to study the emission of light from a molecule after it has absorbed light. The synthesis of various derivatives of chloroquinolines has been a subject of interest to explore their fluorescence properties. nih.govresearchgate.net The introduction of different functional groups onto the quinoline scaffold can significantly alter the fluorescence quantum yield and the emission wavelength. sciforum.net For instance, the introduction of electron-donating or electron-withdrawing groups can tune the intramolecular charge transfer (ICT) characteristics, leading to changes in the fluorescence emission. mdpi.com Studies on related chloroquinoline derivatives have shown that their photophysical properties are sensitive to the solvent environment. iaea.org
Chromatographic Techniques for Purity Assessment and Isomer Separation
The purity of this compound is a critical parameter, particularly for its use in research and as a synthetic intermediate. Chromatographic techniques are indispensable for determining the purity of this compound and for separating it from its various positional isomers that may arise during synthesis. The choice of chromatographic method depends on the volatility and polarity of the isomers, as well as the scale of the separation (analytical or preparative). High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a powerful technique for the analysis and purification of this compound and its isomers. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase.
Stationary Phases: For the separation of positional isomers of chlorinated aromatic compounds, stationary phases that offer alternative selectivity to standard C18 columns are often preferred. While C18 columns separate primarily based on hydrophobicity, isomers of trichloroquinoline may have very similar hydrophobicities, making their separation challenging.
Phenyl and Pentafluorophenyl (PFP) Phases: These phases provide π-π and dipole-dipole interactions, which are particularly effective for separating aromatic and halogenated compounds. The electron-rich phenyl rings of the stationary phase can interact differently with the electron distribution of the various trichloroquinoline isomers, leading to enhanced selectivity. PFP phases, with their electron-withdrawing fluorine atoms, offer unique selectivity for halogenated analytes. analytical-sales.com
Mobile Phases: The mobile phase typically consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to achieve good resolution of all isomers and to elute more strongly retained impurities. The addition of a small amount of acid, such as trifluoroacetic acid (TFA), can improve peak shape by suppressing the ionization of the basic quinoline nitrogen.
Detection: A photodiode array (PDA) or a UV-Vis detector is commonly used for the detection of quinolines, as the quinoline ring system is strongly chromophoric. Detection is often performed at a wavelength where the analytes exhibit maximum absorbance, for instance, around 254 nm or 330 nm. medicaljournals.se
Purity Assessment and Isomer Separation Findings: Research on the separation of closely related halogenated isomers has shown that columns with fluorinated stationary phases can offer superior resolution compared to traditional alkyl phases. analytical-sales.com The separation of positional isomers of dichlorobenzene has been successfully achieved using specialized stationary phases, highlighting the potential for similar success with trichloroquinolines. rsc.org
Below is an illustrative table of expected retention times and separation factors for this compound and its potential isomers on a PFP column.
| Compound | Retention Time (min) | Separation Factor (α) |
| This compound | 15.2 | - |
| 2,3,5-Trichloroquinoline | 14.8 | 1.03 |
| 2,3,6-Trichloroquinoline | 14.5 | 1.02 |
| 2,3,7-Trichloroquinoline | 14.9 | 1.02 |
| 2,3,8-Trichloroquinoline | 15.5 | 1.02 |
| 2,4,5-Trichloroquinoline | 16.1 | 1.04 |
| 2,4,6-Trichloroquinoline | 15.8 | 1.02 |
| 2,4,7-Trichloroquinoline (B178002) | 16.3 | 1.01 |
| 2,4,8-Trichloroquinoline | 16.8 | 1.03 |
Note: The data in this table is illustrative and intended to represent expected chromatographic behavior. Actual retention times and separation factors will vary depending on the specific HPLC system, column, and operating conditions.
Gas Chromatography (GC)
Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is another cornerstone technique for the analysis of this compound. This method is suitable for thermally stable and volatile compounds.
Columns: For the analysis of chlorinated and nitrogen-containing heterocyclic compounds, a non-polar or medium-polarity capillary column is typically used.
DB-5ms or HP-5ms: These columns, with a (5%-phenyl)-methylpolysiloxane stationary phase, are widely used for the separation of a broad range of organic compounds and are well-suited for the analysis of polychlorinated compounds. acs.org
Injection and Temperature Programming: A split/splitless injector is commonly used. A temperature-programmed analysis is essential to ensure the elution of the trichloroquinoline isomers with good peak shape and to separate them from other impurities. The temperature program typically starts at a lower temperature and is ramped up to a higher temperature to elute the less volatile components.
Detection: Mass spectrometry (MS) is the preferred detection method as it not only quantifies the compound but also provides structural information, which is crucial for the unambiguous identification of isomers. The fragmentation patterns of the different trichloroquinoline isomers in the mass spectrometer can be used to distinguish them. A flame ionization detector (FID) can also be used for quantification, but it does not provide structural information.
Research Findings: GC-MS has been successfully used for the analysis of various chlorinated aromatic and heterocyclic compounds in environmental and chemical samples. acs.orgnih.gov The technique's high resolution and sensitivity make it ideal for detecting trace impurities in a sample of this compound. The separation of isomeric products from chemical reactions is a common application of GC. researchgate.net
The following table provides hypothetical GC-MS data for this compound and some of its isomers on a standard non-polar column.
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | 12.5 | 231, 196, 161 |
| 2,3,5-Trichloroquinoline | 12.2 | 231, 196, 161 |
| 2,3,6-Trichloroquinoline | 12.1 | 231, 196, 161 |
| 2,4,7-Trichloroquinoline | 12.8 | 231, 196, 161 |
Note: The data in this table is for illustrative purposes. While the key mass fragments for isomers will be identical, their relative abundances may differ slightly, aiding in their identification. Retention times will depend on the specific GC system and conditions.
Computational Modeling and Simulation Studies of 2,3,4 Trichloroquinoline
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods, particularly those based on Density Functional Theory (DFT), are pivotal for elucidating the electronic structure of 2,3,4-trichloroquinoline.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scirp.orgmdpi.com It is a popular approach for calculating the structural and energetic properties of molecules with high accuracy. scirp.org For this compound, DFT calculations can provide deep insights into its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for determining its reactivity.
DFT also allows for the calculation of various reactivity descriptors, which help in predicting how and where a molecule will react. nih.gov The molecular electrostatic potential (MEP) surface, for example, maps the charge distribution on the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. bhu.ac.in For this compound, the nitrogen atom is an expected site for nucleophilic attack, while the chlorinated carbon atoms are potential electrophilic centers. These predictions are invaluable for designing chemical reactions and understanding potential intermolecular interactions. scirp.orgnih.gov
A theoretical study on quinoline-4-one derivatives using DFT with the B3LYP functional demonstrated that substituents significantly alter the reactivity. scirp.org Bromine, for example, was found to increase the reactivity of the quinoline (B57606) system by reducing the HOMO-LUMO gap. scirp.org Similar effects can be anticipated for the chlorine substituents in this compound.
Table 1: Representative DFT-Calculated Electronic Properties for a Halogenated Quinoline Derivative This table presents example data for a related halogenated quinoline to illustrate the output of DFT calculations, as specific data for this compound is not available in the cited literature.
| Parameter | Value | Reference |
| HOMO Energy | -6.5 eV | nih.gov |
| LUMO Energy | -2.2 eV | nih.gov |
| Energy Gap (ΔE) | 4.3 eV | nih.gov |
| Dipole Moment | 2.1 Debye | nih.gov |
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govnih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode to a biological target. nih.gov For derivatives of this compound, molecular docking can identify potential protein targets and elucidate the structural basis of their inhibitory activity.
Docking simulations place a ligand into the binding site of a protein and score the different poses based on a scoring function, which estimates the binding affinity. The resulting binding mode reveals the specific interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. nih.gov
For example, docking studies on various chloroquinoline derivatives have identified key interactions with their respective targets. In a study of novel chloroquinoline derivatives as potential anti-diabetic agents, molecular docking showed inhibition of the Glycogen Phosphorylase 'a' protein. nih.gov Similarly, docking of quinoline derivatives into the active site of HIV reverse transcriptase revealed hydrogen bonding with key amino acid residues like LYS 101 and ILE 180. nih.gov It was noted that the quinoline moiety often occupies empty hydrophobic pockets within the enzyme's binding cavity. nih.gov For a derivative of this compound, one would expect the quinoline scaffold to form hydrophobic and π-π interactions, while the nitrogen atom could act as a hydrogen bond acceptor.
By analyzing the docked poses of a series of ligands, a map of the receptor's active site can be constructed. This map highlights the key amino acid residues and sub-pockets that are critical for binding and activity. For instance, in the study of quinoline/quinazoline derivatives as MCHR1 antagonists, docking revealed an essential salt bridge interaction between the ligand's quinoline nitrogen and the Asp123 residue in the receptor's transmembrane helix 3. nih.gov This interaction was crucial for stabilizing the ligand in the binding site. nih.gov
Such studies allow for the characterization of the active site's topology, identifying hydrophobic regions, hydrogen bond donors and acceptors, and areas sensitive to steric bulk. This information is critical for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors based on the this compound scaffold.
Table 2: Example of Molecular Docking Results for a Chloroquinoline Derivative against a Protein Target This table illustrates typical data obtained from a molecular docking study. The specific values are representative and based on studies of similar compounds. mdpi.comnih.gov
| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Types of Interactions |
| Compound X | Mtb ATP synthase | -7.4 | Tyr61, Arg187, Glu62 | H-bond, Hydrophobic |
| Compound Y | HIV Protease | -8.1 | Asp25, Ile50, Pro81 | H-bond, π-Alkyl |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability Studies
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are used to assess the conformational flexibility of ligands and proteins and to evaluate the stability of the ligand-protein complex in a simulated physiological environment. nih.govnih.gov
MD simulations on halogenated quinoline derivatives have been used to confirm the stability of docked complexes. nih.govacs.org By calculating metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the simulation time, researchers can determine if the ligand remains stably bound in the active site or if the protein structure undergoes significant changes. acs.org For instance, a study on halogenated quinoline inhibitors of MAO-A and MAO-B showed that the ligand-protein complexes displayed strong structural stability throughout the simulation, as indicated by low RMSD and RMSF values. acs.org
For this compound or its derivatives, MD simulations would be crucial to validate docking predictions. A simulation could reveal whether the initial binding pose is maintained over time, identify key stable interactions, and analyze the role of water molecules in mediating the interaction. Such simulations provide a more realistic assessment of the binding event and can help refine the design of inhibitors with improved binding stability. The stability of a pharmaceutical product is crucial to ensure its quality, safety, and efficacy throughout its shelf life, with studies typically conducted under various temperature and humidity conditions. gmpinsiders.comwho.intresearchgate.netedaegypt.gov.eg
In Silico ADMET Predictions for Drug-Likeness Assessment of Derivatives
For a compound to be a successful drug, it must possess not only high efficacy but also favorable pharmacokinetic properties. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are critical determinants of a drug's success. nih.gov In silico ADMET prediction tools are widely used in the early stages of drug discovery to filter out compounds with poor pharmacokinetic profiles, saving time and resources. nih.govmdpi.comfrontiersin.org
Computational models can predict a range of ADMET properties for derivatives of this compound. These predictions are often based on established rules and models, such as Lipinski's Rule of Five, which assesses drug-likeness based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. journalcps.com
Studies on various chloroquinoline derivatives have employed these tools to evaluate their potential as oral drug candidates. nih.govjournalcps.comajol.infoajol.info Predictions typically include parameters like gastrointestinal absorption, blood-brain barrier permeability, interaction with cytochrome P450 enzymes (which are key for metabolism), and various toxicity endpoints (e.g., mutagenicity, carcinogenicity). mdpi.combiointerfaceresearch.com For example, a study on 7-chloroquinoline (B30040) sulphonamide derivatives indicated that the compounds possessed desirable drug-like properties for good bioavailability. ajol.info Assessing the ADMET profile of this compound derivatives would be essential to guide the optimization of lead compounds, ensuring they have a higher probability of success in later preclinical and clinical development stages.
Table 3: Representative In Silico ADMET Predictions for a Quinoline Derivative This table provides an example of ADMET properties that can be predicted computationally. The data is illustrative of typical results for quinoline-based compounds. mdpi.comeijppr.com
| Property | Predicted Value/Outcome | Guideline/Interpretation |
| Absorption | ||
| GI Absorption | High | Indicates good absorption from the gut. |
| Distribution | ||
| BBB Permeant | No | Unlikely to cross the blood-brain barrier. |
| Metabolism | ||
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |
| Excretion | ||
| logS (Aqueous Solubility) | -3.5 | Moderately soluble. |
| Toxicity | ||
| Ames Mutagenicity | Non-mutagen | Low risk of being a mutagen. |
| Drug-Likeness | ||
| Lipinski Violations | 0 | Obeys Rule of Five; good drug-likeness. |
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Computational modeling and simulation studies, specifically Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, are powerful tools in modern drug discovery and medicinal chemistry. While direct and extensive research on this compound using these methods is not widely published, the principles are broadly applied to quinoline derivatives to understand their biological activities and to design new, more potent compounds.
Quantitative Structure-Activity Relationship (QSAR) studies are based on the principle that the biological activity of a chemical compound is related to its molecular structure. neovarsity.org These studies generate mathematical models that correlate variations in the chemical structure of a series of compounds with their measured biological activity. ajrconline.org For quinoline derivatives, QSAR models have been developed to predict their activity in various contexts, including as antibacterial, antifungal, anti-HIV, and anticancer agents. researchgate.netnih.govijaems.com
The process of developing a QSAR model typically involves the following steps:
Data Set Selection: A series of quinoline compounds with known biological activities is selected to serve as the training set for the model. ijaems.com
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure, such as physicochemical properties (e.g., lipophilicity, electronic effects) and three-dimensional features. researchgate.netimist.ma
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), and artificial neural networks (ANN), are used to build a mathematical equation that links the descriptors to the biological activity. ajrconline.orgimist.ma
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. researchgate.netimist.ma
The resulting QSAR models can provide valuable insights into the structural features of quinoline derivatives that are crucial for their biological activity, guiding the design of new compounds with enhanced potency. ajrconline.org
Table 1: Example of Descriptors Used in QSAR Studies of Quinoline Derivatives
| Descriptor Class | Example Descriptors | Description |
| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. |
| Topological | Wiener Index | A distance-based topological index of a molecule. |
| Physicochemical | LogP | A measure of the lipophilicity of a compound. |
| Electronic | Dipole Moment | A measure of the polarity of a molecule. |
| Quantum-Chemical | HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, related to reactivity. nih.gov |
This table is illustrative and based on general QSAR studies of quinoline derivatives.
Pharmacophore modeling is another key computational technique used to understand the interaction between a ligand and its biological target. dovepress.com A pharmacophore is an abstract representation of all the essential steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target. dovepress.com For quinoline derivatives, pharmacophore models have been developed to identify the key features responsible for their activity as enzyme inhibitors or receptor antagonists. udc.galrsc.org
The generation of a pharmacophore model can be ligand-based or structure-based. nih.gov In a ligand-based approach, a set of active molecules is superimposed to identify common chemical features. nih.gov A structure-based approach utilizes the three-dimensional structure of the biological target to define the essential interaction points. nih.gov
Common pharmacophoric features include:
Hydrogen Bond Acceptors
Hydrogen Bond Donors
Hydrophobic Regions
Aromatic Rings
Positive and Negative Ionizable Centers
Once a pharmacophore model is developed, it can be used as a 3D query to screen large chemical databases to identify new compounds that match the pharmacophore and are therefore likely to be active. nih.govsemanticscholar.org This virtual screening approach can significantly accelerate the discovery of new lead compounds.
Table 2: Example of a Pharmacophore Model for Quinoline Derivatives as Enzyme Inhibitors
| Pharmacophoric Feature | Number of Features | Role in Binding |
| Aromatic Ring | 1 | π-π stacking interactions with the active site. |
| Hydrogen Bond Acceptor | 2 | Formation of hydrogen bonds with key amino acid residues. |
| Hydrogen Bond Donor | 1 | Formation of hydrogen bonds with key amino acid residues. |
| Hydrophobic Group | 1 | Van der Waals interactions within a hydrophobic pocket. |
This table represents a hypothetical pharmacophore model for a class of quinoline-based enzyme inhibitors and is for illustrative purposes.
Biological and Biomedical Applications of 2,3,4 Trichloroquinoline Derivatives
Antitubercular Agents and Mechanism of Action
The rise of multidrug-resistant tuberculosis has underscored the urgent need for novel therapeutic agents. nih.govnih.gov Derivatives of the quinoline (B57606) core have shown promise in this area, with specific attention given to their efficacy against various Mycobacterium species and their inhibitory action on essential mycobacterial enzymes. nih.govnih.gov
Efficacy Against Mycobacterium Species and Strains
A variety of quinoline derivatives have been synthesized and evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv. For instance, certain 2,4,5-trisubstituted imidazole (B134444) derivatives containing a quinoline substituent have demonstrated good activity, with some compounds showing minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL. koreascience.kr The presence of halogen substituents on the aryl rings of these derivatives appears to enhance their antitubercular effects. koreascience.kr
Similarly, quinoline-appended triazoles have been identified as potent antitubercular agents. nih.gov In one study, several synthesized 4-carboxyquinoline-triazole hybrids suppressed the growth of M. bovis BCG and M. tuberculosis. nih.gov Notably, compound 5n, a quinoline-triazole conjugate, displayed the highest efficacy against M. tuberculosis with a MIC value of 12.5 μg/mL. nih.gov Another derivative, compound 5g with a 4-bromo substituent, also showed strong antitubercular effects with a MIC of 15 μg/mL. nih.gov
It is important to note that the efficacy can vary significantly between different Mycobacterium species. For example, while many quinoline-triazole compounds were effective against M. bovis BCG and M. tuberculosis, they did not show any antitubercular effect against M. abscessus at the tested concentration. nih.gov
Table 1: Antitubercular Activity of Selected Quinoline Derivatives
| Compound | Target Organism | MIC (µg/mL) |
| Compound 3i | M. tuberculosis H37Rv | 6.25 |
| Compound 5n | M. tuberculosis | 12.5 |
| Compound 5g | M. tuberculosis | 15 |
| Compounds 4b, 5c, 5d, 5f | M. tuberculosis | 62.5 |
| Compounds 5a, 5e, 5h | M. tuberculosis | 125 |
Inhibition of Mycobacterial Enzymes (e.g., InhA)
A key target for many antitubercular drugs is the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycobacterial fatty acid synthase-II (FAS-II) system responsible for mycolic acid biosynthesis. nih.gov Inhibition of InhA disrupts the formation of the mycobacterial cell wall, leading to bacterial death. nih.gov
Several 4-carboxyquinoline-triazole hybrids have been shown to effectively inhibit the InhA enzyme. nih.gov Compounds 5g, 5i, and 5n, which demonstrated significant activity against M. tuberculosis, were found to suppress InhA with IC₅₀ values in the micromolar range. nih.gov Notably, compound 5n exhibited significant inhibitory activity against InhA, comparable to the well-known antitubercular drug Isoniazid. nih.gov Molecular docking studies have further elucidated the interactions between these quinoline-triazole conjugates and the InhA enzyme, confirming the stability of the formed complexes. nih.gov
Other mycobacterial enzymes, such as ATP synthase, have also been identified as targets for quinoline derivatives. embopress.orgnih.gov Diarylquinolines like bedaquiline (B32110) (BDQ) inhibit ATP synthase, leading to bactericidal effects. embopress.orgnih.gov Second-generation diarylquinolines, such as TBAJ-876, have been developed to improve upon the efficacy and reduce off-target effects of earlier compounds. embopress.orgnih.gov
Antimalarial Activity and Structure-Activity Relationship (SAR)
Quinoline-based compounds have long been a cornerstone of antimalarial therapy, with chloroquine (B1663885) being a prominent example. nih.govnih.gov However, the emergence of drug-resistant Plasmodium strains has necessitated the development of new and more effective quinoline derivatives. nih.govresearchgate.net
Activity Against Plasmodium Species
Novel chloroquine derivatives have demonstrated enhanced antimalarial activity against chloroquine-resistant strains of Plasmodium falciparum. researchgate.net For instance, the derivative SKM13 was found to be 1.28-fold more effective than chloroquine against a resistant P. falciparum strain. researchgate.net In vivo studies in mice infected with Plasmodium berghei showed that SKM13 could completely inhibit parasite growth in the blood and significantly increase survival rates. researchgate.net
Other modifications to the quinoline scaffold have also yielded potent antimalarial agents. nih.govnih.gov A series of 7-(2-phenoxyethoxy)-4(1H)-quinolones have been synthesized with EC₅₀ values as low as 0.15 nM against multi-drug resistant P. falciparum. nih.gov Similarly, 2,3,8-trisubstituted quinoline compounds have shown excellent inhibition of P. falciparum NF54 with IC₅₀ values as low as 22 nM. mmv.org
Structural Features Correlated with Antimalarial Efficacy
The structure-activity relationship (SAR) of quinoline derivatives has been extensively studied to optimize their antimalarial potency. nih.govresearchgate.netyoutube.com For 4-aminoquinolines, the presence of a 7-chloro group on the quinoline ring is crucial for optimal activity. youtube.com The dialkylamino side chain at the 4-amino position is also essential, with a chain length of two to five carbons between the two amino groups being critical for efficacy. youtube.com
Modifications to the side chain of 4-aminoquinolines, such as the incorporation of an intermolecular hydrogen-bonding motif, have been shown to enhance activity against drug-resistant P. falciparum. nih.gov The introduction of α,β-unsaturated amides and phenylmethyl groups into the side chain of chloroquine has also led to derivatives with enhanced antimalarial activity. researchgate.net
In the case of 7-(2-phenoxyethoxy)-4(1H)-quinolones, optimal activity was achieved by introducing ortho-substituted aryl moieties at the 3-position of the quinolone core. nih.gov For quinolinyl-1H-1,2,3-triazoles, a direct relationship was observed between the number of methylene (B1212753) groups in the linker and the antimalarial activity, with linkers of 3 or 4 methylene groups showing greater activity against P. falciparum than chloroquine. nih.gov
Antiviral Properties, Including Anti-HIV and Anti-HCMV Activity
Beyond their applications in treating bacterial and parasitic infections, quinoline derivatives have also demonstrated significant antiviral properties. nih.govnih.govnih.gov
A series of quinoline derivatives have been designed and synthesized as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV. nih.gov Molecular docking studies have shown that these compounds interact with the allosteric site of the HIV reverse transcriptase (RT) protein. nih.gov One compound, 5-hydroxy-N-(4-methyl-2-oxo-1,2-dihydroquinolin-8-yl) thiophene-2-sulfonamide, exhibited promising anti-HIV activity against both HIV-1 and HIV-2. nih.gov
Other quinoline derivatives have shown activity against a range of RNA viruses. nih.gov Tricyclic compounds derived from the condensation of a quinoline nucleus with 1,2,3-triazole, imidazole, or pyrazine (B50134) have shown activity against Bovine Viral Diarrhea Virus (BVDV), a surrogate for Hepatitis C Virus (HCV). nih.gov Some of these derivatives proved to be potent inhibitors of the BVDV RNA-dependent RNA polymerase (RdRp), and one imidazoquinoline derivative also inhibited the recombinant HCV enzyme. nih.gov
Furthermore, quinoline-triazole conjugates have been synthesized and evaluated for their antiviral activity against SARS-CoV-2. nih.gov Several of these conjugates showed high potency against the virus, with some exhibiting greater efficacy than reference drugs. nih.gov The presence of a fluoro group on the quinoline ring and specific substitutions on the triazole moiety were found to enhance antiviral properties. nih.gov
In the context of Human Cytomegalovirus (HCMV), while direct studies on 2,3,4-trichloroquinoline derivatives are limited, other heterocyclic compounds have been identified as inhibitors of the viral alkaline nuclease, a potential target for anti-HCMV therapy. nih.gov This suggests that the quinoline scaffold could be a promising starting point for the development of novel anti-HCMV agents.
Table 2: Antiviral Activity of Selected Quinoline Derivatives
| Compound Class | Virus | Target |
| Quinoline derivatives | HIV | Reverse Transcriptase (NNRTI) |
| Tricyclic quinolines | BVDV, HCV | RNA-dependent RNA polymerase (RdRp) |
| Quinoline-triazole conjugates | SARS-CoV-2 | Not specified |
Inhibition of Viral Reverse Transcriptase and Related Enzymes
Quinoline derivatives have emerged as significant inhibitors of viral reverse transcriptase (RT), an enzyme crucial for the replication of retroviruses like HIV. nih.gov The reverse transcriptase enzyme is responsible for converting single-stranded viral RNA into double-stranded viral DNA, a critical step in the viral life cycle. nih.gov Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a key class of drugs in the treatment of HIV-1 infections. nih.gov
Research has focused on designing and synthesizing quinoline derivatives that can act as potent NNRTIs. nih.gov Molecular docking studies have shown that these compounds can bind effectively to the active site of HIV reverse transcriptase, demonstrating higher binding affinity than some standard drugs. nih.gov For instance, synthesized pyrazoline and pyrimidine-containing quinoline derivatives have shown promising results in silico, with some compounds exhibiting high docking scores, indicating strong potential as HIV reverse transcriptase inhibitors. nih.gov These inhibitors function by binding to a non-essential site on the enzyme, inducing a conformational change that disrupts its catalytic activity. nih.gov
Efficacy Against Human Cytomegalovirus (HCMV)
Human cytomegalovirus (HCMV) is a beta-herpesvirus that can cause serious disease in immunocompromised individuals. nih.govnih.gov The search for new anti-HCMV therapies is driven by the side effects and resistance associated with current drugs that primarily target viral DNA replication and packaging. nih.gov One promising target for new antiviral agents is the viral alkaline nuclease (AN), an enzyme conserved among herpesviruses. nih.gov
Studies have identified thioxothiazolo[3,4-a]quinazoline derivatives as a new class of herpesvirus inhibitors that target the viral AN. nih.gov In one study, a derivative, compound AD-51, was found to inhibit HCMV replication with a 50% effective concentration (EC₅₀) of 0.9 µM in a fluorescence reduction assay. nih.gov This compound was also effective against strains of HCMV that were resistant to existing drugs like ganciclovir (B1264) and foscarnet. nih.gov The mechanism of action involves blocking the activity of the HCMV AN, which is encoded by the UL98 gene and is essential for efficient viral replication and spread. nih.gov
Anticancer Potential of this compound Derivatives
The quinoline scaffold is a prominent feature in a variety of compounds exhibiting anticancer activity. dovepress.comnih.govrsc.org These derivatives have been shown to inhibit the viability, proliferation, and migration of various cancer cells. dovepress.com
For example, the quinoline-based compounds clioquinol (B1669181) (CQ) and nitroxoline (B368727) (NQ) have demonstrated anticancer activities against cholangiocarcinoma (CCA) cells by inhibiting the FoxM1 signaling pathway. dovepress.com Other research has focused on 7-chloro-(4-thioalkylquinoline) derivatives, which have shown cytotoxic activity against a panel of human cancer cell lines. mdpi.com Specifically, sulfonyl N-oxide derivatives with a three-carbon atom spacer showed significant efficacy against colon carcinoma (HCT116) cell lines, with IC₅₀ values in the low micromolar range. mdpi.com These compounds were found to induce apoptosis and inhibit DNA and RNA synthesis. mdpi.com
In another study, pyrimidodiazepine derivatives based on a 2-chloro-4-anilinoquinazoline structure were tested against 60 different human tumor cell lines. nih.gov A quinazoline-chalcone derivative, in particular, showed high antiproliferative activity against leukemia, colon cancer, melanoma, and breast cancer cell lines, with GI₅₀ values ranging from 0.622 to 1.81 µM. nih.gov
Table 1: Anticancer Activity of Selected Quinoline Derivatives
| Compound Type | Cancer Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Sulfonyl N-oxide derivative | HCT116 (Colon Carcinoma) | IC₅₀ | 1.99–4.9 µM | mdpi.com |
| Quinazoline-chalcone derivative | K-562 (Leukemia) | GI₅₀ | 0.622–1.81 µM | nih.gov |
| Quinazoline-chalcone derivative | RPMI-8226 (Leukemia) | GI₅₀ | 0.622–1.81 µM | nih.gov |
| Quinazoline-chalcone derivative | HCT-116 (Colon Cancer) | GI₅₀ | 0.622–1.81 µM | nih.gov |
| Quinazoline-chalcone derivative | LOX IMVI (Melanoma) | GI₅₀ | 0.622–1.81 µM | nih.gov |
| Quinazoline-chalcone derivative | MCF7 (Breast Cancer) | GI₅₀ | 0.622–1.81 µM | nih.gov |
Other Pharmacological Activities of Quinoline Scaffolds
Beyond their antiviral and anticancer properties, quinoline derivatives have demonstrated a broad spectrum of other pharmacological activities. nih.govresearchgate.net
Antibacterial and Antifungal Efficacy
The quinoline core is present in many compounds with significant antibacterial and antifungal properties. nih.govresearchgate.net The emergence of drug-resistant microbial strains necessitates the development of new antimicrobial agents, and quinoline derivatives represent a promising avenue of research. nih.gov
A series of 2-chloroquinoline (B121035) derivatives were synthesized and screened for their in-vitro ability to inhibit the growth of various bacterial and fungal strains. researchgate.net One of the tested compounds showed potent antibacterial activity with a minimum inhibitory concentration (MIC) of 12.5 μg/ml. researchgate.net In another study, tetrazoloquinoline-1,2,3-triazole derivatives exhibited excellent antibacterial activity against Gram-negative bacteria such as E. coli and significant antifungal activity against C. albicans and A. niger. rkmmanr.org Some of these triazole derivatives showed inhibitory activity against S. aureus with an MIC value of 8 μg/mL, which was more potent than the standard drugs ampicillin (B1664943) and kanamycin. rkmmanr.org
Table 2: Antimicrobial Activity of Selected Quinoline Derivatives
| Compound Type | Microbial Strain | Activity Metric | Value | Reference |
|---|---|---|---|---|
| 2-Chloroquinoline derivative | Bacteria | MIC | 12.5 µg/mL | researchgate.net |
| Tetrazoloquinoline-1,2,3-triazole | S. aureus | MIC | 8 µg/mL | rkmmanr.org |
| Tetrazoloquinoline-1,2,3-triazole | C. neoformans | MIC | 16 µg/mL | rkmmanr.org |
| Quinoxaline derivative | Rhizoctonia solani | EC₅₀ | 8.54 µg/mL | nih.gov |
Anti-inflammatory and Antioxidant Properties
Quinoline derivatives have also been investigated for their anti-inflammatory and antioxidant activities. researchgate.netnih.govresearchgate.net These properties are crucial in combating diseases associated with chronic inflammation and oxidative stress. nih.gov
Certain 1,2,3,4-tetrahydroquinoline (B108954) derivatives have shown significant antioxidant properties, which may be attributed to the secondary nitrogen atom in the hydroquinoline ring that can form a stable radical. nih.gov The presence of substituents like halogens or methoxy (B1213986) groups on the quinoline ring can also play an important role in the antioxidant activity of these compounds. nih.gov Some derivatives of 4-hydroxyquinoline (B1666331) have demonstrated notable in vivo anti-inflammatory activity. nih.gov Studies have also shown that certain quinoline derivatives can alleviate oxidative stress and inflammation in experimental models of diseases like Parkinson's. nih.gov
Enzyme Inhibition Studies (e.g., DNA Gyrase B, Topoisomerase)
The therapeutic effects of many quinoline derivatives can be attributed to their ability to inhibit specific enzymes that are vital for the survival of pathogens and cancer cells. nih.govphcogrev.comnih.gov
DNA Gyrase B: Bacterial DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a validated target for antibiotics. nih.gov DNA gyrase is composed of two subunits, GyrA and GyrB. nih.gov Research has focused on developing hybrid molecules that can inhibit both subunits. For instance, hybrids of ciprofloxacin (B1669076) (a catalytic inhibitor targeting GyrA) and ATP-competitive inhibitors (targeting the ATP binding site on GyrB) have shown potent inhibition of DNA gyrase and antibacterial activity against Gram-negative pathogens. nih.gov
Topoisomerase: Topoisomerases are enzymes that regulate the topology of DNA and are critical for DNA replication, transcription, and repair in eukaryotic cells. nih.gov Inhibition of these enzymes can lead to DNA damage and cell death, making them important targets for anticancer drugs. nih.gov Quinoline derivatives have been identified as inhibitors of both topoisomerase I (Topo I) and topoisomerase II (Topo II). nih.govphcogrev.comnih.gov For example, camptothecin, a plant-derived alkaloid with a quinoline core, and its derivatives inhibit topoisomerase I. nih.gov Newly synthesized pyrazolo[4,3-f]quinoline derivatives have also been shown to inhibit topoisomerase I and IIα, with some compounds exhibiting efficacy comparable to the standard drug etoposide (B1684455) in inhibiting topoisomerase IIα. nih.govmdpi.com
Development as Fluorescent Probes and Markers in Biological Systems
The quinoline core, a heterocyclic aromatic compound, has emerged as a versatile scaffold in the design of fluorescent probes for biological imaging. nih.gov While direct studies on this compound as a fluorescent probe are not extensively documented, the principles of fluorescent probe design based on substituted quinoline frameworks provide a strong foundation for its potential applications. The strategic placement of chlorine atoms in this compound offers multiple reactive sites for chemical modification, allowing for the systematic tuning of its photophysical properties.
The development of fluorescent probes from polychlorinated quinolines often involves a "push-pull" electronic system. This is achieved by introducing electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) onto the quinoline scaffold. This strategic substitution can lead to intramolecular charge transfer (ICT), which is often associated with desirable fluorescent properties such as large Stokes shifts and sensitivity to the local environment.
A notable example of a tunable quinoline-based fluorescent scaffold is the dimethylamino quinoline (DMAQ) platform, which is a dichloroquinoline derivative. nih.gov The design of DMAQ probes involves a modular approach with specific domains for polarization, tuning of photophysical properties, and structural diversity. This allows for the rational design of probes with predictable fluorescent characteristics. The synthetic strategy for creating libraries of such probes often relies on regioselective palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura cross-coupling. nih.gov These reactions enable the introduction of various aryl groups at the chlorinated positions of the quinoline core, thereby modulating the electronic and photophysical properties of the resulting molecules.
For instance, the introduction of different aryl groups at the 2- and 4-positions of a dichloroquinoline core has been shown to systematically tune the emission wavelengths of the resulting fluorophores. nih.gov This tunability is crucial for developing probes for multicolor imaging and for sensing specific biological analytes.
Research Findings on Quinoline-Based Fluorescent Probes
Research into quinoline-based fluorescent probes has yielded a variety of compounds with diverse applications. These probes have been designed to be sensitive to environmental factors such as pH and polarity, and to target specific cellular components.
One area of development has been in creating pH-sensitive probes. For example, functionalizing a quinoline scaffold with a phenol (B47542) group can result in a fluorescent probe whose emission spectrum shifts in response to changes in pH. nih.gov This property is particularly useful for imaging acidic organelles like lysosomes or for studying cellular processes that involve pH changes.
The photophysical properties of these quinoline derivatives can be extensively characterized. Key parameters include the maximum absorption wavelength (λabs), the maximum emission wavelength (λem), the Stokes shift (the difference between the maximum absorption and emission wavelengths), and the fluorescence quantum yield (Φ). These properties determine the brightness and suitability of a probe for specific imaging applications.
The following interactive table summarizes the photophysical properties of a selection of synthesized quinoline-based fluorescent probes, demonstrating the impact of different substituents on their fluorescence characteristics.
| Compound | Substituent at C-2 | Substituent at C-4 | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Reference |
| DMAQ-1 | Phenyl | Chlorine | 380 | 500 | 120 | 0.20 | nih.gov |
| DMAQ-2 | 4-Methoxyphenyl | Chlorine | 385 | 520 | 135 | 0.35 | nih.gov |
| DMAQ-3 | 4-(Trifluoromethyl)phenyl | Chlorine | 375 | 480 | 105 | 0.15 | nih.gov |
| DMAQ-4 | Phenyl | 4-Methoxyphenyl | 390 | 550 | 160 | 0.45 | nih.gov |
| DMAQ-5 | 4-Methoxyphenyl | Phenyl | 395 | 540 | 145 | 0.40 | nih.gov |
Note: The data in this table is illustrative and based on findings from studies on dichloroquinoline derivatives, which serve as a model for the potential of this compound.
The development of fluorescent probes from polychlorinated quinolines like this compound would likely follow similar synthetic and design principles. The three chlorine atoms would offer a platform for sequential and regioselective functionalization, allowing for fine-tuning of the photophysical properties to create probes for a wide range of biological applications, including live-cell imaging and sensing. nih.govnih.gov
Environmental Fate and Degradation Studies of 2,3,4 Trichloroquinoline
Environmental Distribution and Persistence
Limited direct research on 2,3,4-Trichloroquinoline means that its distribution and persistence in the environment are not well-documented. However, based on the general behavior of chlorinated aromatic compounds, certain predictions can be made. The persistence of such compounds is influenced by factors like their chemical structure, volatility, and solubility.
Interactions with Soil, Water, and Atmospheric Compartments
The interaction of this compound with different environmental compartments is largely speculative due to the absence of specific studies. Generally, chlorinated organic compounds exhibit hydrophobic properties, suggesting that this compound would likely adsorb to soil and sediment particles. Its mobility in soil would be influenced by the soil's organic matter content, with higher organic matter leading to stronger adsorption and reduced leaching into groundwater.
In aquatic environments, its low water solubility would likely lead to partitioning into sediments. The potential for atmospheric transport would depend on its volatility. While data for this compound is unavailable, the environmental fate of the parent compound, quinoline (B57606), has been modeled. Level III fugacity modeling suggests that quinoline, if released to the atmosphere, will partition to soil and surface water, with a potential for long-range transport in water but not in the atmosphere canada.ca. The presence of chlorine atoms in this compound would alter its physicochemical properties, likely increasing its persistence and hydrophobicity compared to quinoline.
Table 1: Predicted Environmental Behavior of this compound
| Environmental Compartment | Predicted Interaction and Behavior | Influencing Factors |
| Soil | Expected to adsorb to soil organic matter. | Soil organic matter content, soil type, pH. |
| Low to moderate mobility. | ||
| Water | Likely to partition to sediment. | Water solubility, sediment composition. |
| Potential for long-distance transport in aquatic systems. | ||
| Atmosphere | Low to moderate volatility expected. | Vapor pressure, atmospheric conditions. |
| Potential for atmospheric deposition. |
Note: This table is based on general principles for chlorinated aromatic compounds and requires experimental verification for this compound.
Transformation and Degradation Pathways in the Environment
The transformation and degradation of this compound in the environment can occur through both chemical and biological processes. However, specific pathways for this compound have not been elucidated.
Chemical Degradation Mechanisms
Abiotic degradation processes such as photolysis (degradation by sunlight) are known to be significant for some chlorinated aromatic compounds. For instance, the photodegradation of chloroquine (B1663885), a related chlorinated quinoline, involves the cleavage of the carbon-chlorine (C-Cl) bond malariaworld.orgnih.gov. It is plausible that this compound could undergo similar photolytic degradation, with the number and position of chlorine atoms influencing the rate and products of the reaction. The presence of photosensitizers in the environment, such as humic substances, could also affect the rate of photodegradation.
Biotransformation by Microbial Communities
Microbial degradation is a key process in the environmental breakdown of many organic pollutants. Studies on the microbial metabolism of quinoline and some chlorinated quinolines have identified several bacterial strains capable of utilizing these compounds as a source of carbon and energy. For example, Pseudomonas species have been shown to degrade 3-chloroquinoline-8-carboxylic acid nih.gov. The degradation pathways often involve hydroxylation and ring cleavage.
The biotransformation of polychlorinated compounds can be challenging for microorganisms, and the presence of multiple chlorine atoms on the quinoline ring of this compound may render it more resistant to microbial attack compared to less chlorinated analogues. The specific microbial communities capable of degrading this compound and the enzymatic systems involved are currently unknown.
Formation and Analysis of Environmental Metabolites and Degradation Products
Due to the lack of studies on the degradation of this compound, its environmental metabolites and degradation products have not been identified. Based on research on other chlorinated quinolines, potential degradation products could include hydroxylated trichloroquinolines, dichloro-hydroxy-quinolines (resulting from dechlorination and hydroxylation), and various ring-cleavage products.
For instance, the degradation of 3-chloroquinoline-8-carboxylic acid by Pseudomonas sp. resulted in the formation of 3-(3-carboxy-3-oxopropenyl)-2-hydroxy-5-chloropyridine and 5-chloro-2-hydroxynicotinic acid nih.gov. The analysis of such metabolites is crucial for a complete understanding of the environmental fate and potential toxicity of the parent compound.
Methodologies for Environmental Fate Assessment
Assessing the environmental fate of a compound like this compound requires a combination of laboratory and field studies. Standardized test guidelines from organizations like the OECD (Organisation for Economic Co-operation and Development) are typically used to evaluate properties such as water solubility, soil adsorption/desorption, and biodegradability.
Advanced analytical techniques are essential for detecting and quantifying the parent compound and its degradation products in complex environmental matrices. These methods often involve:
Sample Extraction: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction to isolate the compounds of interest from soil, water, or sediment samples.
Chromatographic Separation: High-performance liquid chromatography (HPLC) or gas chromatography (GC) to separate the target compounds from other components in the sample.
Detection: Mass spectrometry (MS) coupled with chromatography (LC-MS or GC-MS) is a powerful tool for identifying and quantifying compounds at low concentrations csbsju.edu.
Given the lack of specific data for this compound, future research should focus on applying these methodologies to understand its environmental behavior and potential risks.
Table 2: Common Analytical Techniques for Environmental Fate Assessment
| Analytical Technique | Application |
| High-Performance Liquid Chromatography (HPLC) | Separation of polar and non-volatile compounds. |
| Gas Chromatography (GC) | Separation of volatile and semi-volatile compounds. |
| Mass Spectrometry (MS) | Identification and quantification of compounds based on their mass-to-charge ratio. |
| Solid-Phase Extraction (SPE) | Sample preparation and concentration. |
The environmental fate and degradation of this compound remain largely uninvestigated. While the general behavior of chlorinated aromatic compounds provides a framework for predicting its environmental distribution and persistence, specific experimental data are critically needed. Future research efforts should be directed towards determining the physicochemical properties of this compound, investigating its abiotic and biotic degradation pathways, identifying its environmental metabolites, and developing sensitive analytical methods for its detection in various environmental compartments. Such information is essential for a comprehensive risk assessment of this compound.
Future Research Directions and Perspectives for 2,3,4 Trichloroquinoline
Exploration of Novel and Sustainable Synthetic Methodologies
The development of efficient and environmentally benign synthetic routes to 2,3,4-trichloroquinoline and its analogs is a primary area for future investigation. While classical methods for quinoline (B57606) synthesis exist, they often involve harsh conditions, toxic reagents, and generate significant waste. Future research will likely focus on overcoming these limitations.
Key research avenues include:
Novel Catalytic Systems: Investigating the use of transition-metal catalysts (e.g., palladium, copper) or organocatalysts to facilitate the construction of the trichloroquinoline scaffold with high efficiency and selectivity. Metal-free synthesis approaches are also a growing area of interest. researchgate.net
Alternative Energy Sources: Employing microwave irradiation and ultrasound-assisted synthesis to accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating methods. researchgate.netresearchgate.net
Sustainable Starting Materials: Exploring the use of renewable feedstocks and bio-based starting materials to replace petroleum-derived precursors, aligning with the principles of green chemistry.
| Synthetic Approach | Potential Advantages | Relevant Research Context |
| Domino/Tandem Reactions | Reduced waste, fewer purification steps, improved atom economy. | Synthesis of pyrano[2,3-b]quinolines. researchgate.net |
| Microwave/Ultrasound | Faster reaction rates, higher yields, energy efficiency. | Green synthesis of 2-chloroquinoline (B121035) derivatives. researchgate.netresearchgate.net |
| Novel Catalysis | High selectivity, milder reaction conditions, potential for asymmetric synthesis. | One-pot synthesis of triarylquinolines via cross-coupling. nih.gov |
| Renewable Feedstocks | Reduced reliance on fossil fuels, improved sustainability profile. | General principle of green chemistry. essentialchemicalindustry.org |
Advanced Mechanistic Studies of Reactivity and Selectivity
A fundamental understanding of the reaction mechanisms governing the reactivity of this compound is crucial for its controlled derivatization. The electronic properties of the quinoline ring, combined with the inductive effects of the three chlorine atoms, create a complex reactivity profile, particularly for nucleophilic aromatic substitution (SNAr) reactions.
Future research should focus on:
Regioselectivity of Nucleophilic Substitution: The chlorine atoms at the C2, C4, and C3 positions exhibit differential reactivity. It is well-established that the C2 and C4 positions in chloroquinolines are more susceptible to nucleophilic attack than the C3 position due to the electronic influence of the ring nitrogen. researchgate.net Advanced studies will aim to precisely quantify these reactivity differences and predict which chlorine atom will be substituted under specific reaction conditions with various nucleophiles (e.g., amines, thiols, alkoxides).
Computational Modeling: Utilizing Density Functional Theory (DFT) and other computational methods to model reaction pathways, calculate activation energies, and predict the regioselectivity of substitutions. nih.gov Such theoretical studies can provide invaluable insights into the transition states and intermediates involved, guiding experimental design. nih.gov
Kinetic Studies: Performing detailed kinetic analyses of substitution reactions to experimentally determine rate constants and elucidate the influence of solvents, catalysts, and substituent effects on reaction outcomes. researchgate.net This can help in optimizing conditions to favor the formation of a desired regioisomer.
High-Throughput Screening for Broad-Spectrum Biological Activity
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous drugs with diverse therapeutic applications, including anticancer, antimalarial, and antibacterial agents. mdpi.comrsc.org Given this precedent, this compound and its derivatives represent a promising, yet largely untapped, source of potential new bioactive molecules.
High-throughput screening (HTS) provides a powerful platform for rapidly evaluating large libraries of compounds against a multitude of biological targets. Future efforts in this area will involve:
Library Synthesis: Creating a diverse chemical library of this compound derivatives by systematically replacing one or more chlorine atoms with a wide range of functional groups.
Broad-Spectrum Screening: Testing this library against various targets, including:
Cancer Cell Lines: Evaluating cytotoxicity against a panel of human cancer cell lines (e.g., breast, lung, colon, prostate) to identify potential anticancer agents. rsc.orgmdpi.com
Microbial Pathogens: Screening for activity against clinically relevant bacteria and fungi, particularly drug-resistant strains. nih.gov
Parasites: Assessing efficacy against parasites such as Plasmodium falciparum (malaria) and Trypanosoma species. nih.gov
Enzymatic Assays: Targeting specific enzymes implicated in disease, such as kinases, proteases, or topoisomerases. researchgate.net
The data generated from HTS campaigns will be essential for identifying initial "hits" and establishing structure-activity relationships (SAR) that can guide further optimization. nih.govresearchgate.net
Rational Design of Derivatives through Integrated Computational and Experimental Approaches
Moving beyond random screening, a rational, structure-based design approach is critical for developing potent and selective therapeutic agents from the this compound scaffold. This involves a synergistic interplay between computational modeling and synthetic chemistry.
Key components of this integrated strategy include:
Molecular Docking: Using computational models of target proteins to predict how derivatives of this compound might bind. This allows for the in silico screening of virtual libraries and the prioritization of compounds for synthesis.
Pharmacophore Modeling: Identifying the key structural features and spatial arrangements required for biological activity. This model can then be used to design novel molecules with improved binding affinity and selectivity.
ADME/Tox Prediction: Employing computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of designed derivatives. This helps in the early identification of candidates with poor pharmacokinetic profiles or potential toxicity, saving time and resources. rsc.org
Iterative Optimization: This approach follows a cycle where computational predictions guide the synthesis of targeted derivatives. These compounds are then tested experimentally, and the results are used to refine the computational models, leading to the next generation of improved compounds. This strategy has been successfully applied to other quinoline-based drug discovery programs. researchgate.netnih.gov
| Design Strategy | Objective | Example Application in Heterocyclic Chemistry |
| Molecular Docking | Predict binding mode and affinity to a biological target. | Design of topoisomerase inhibitors. nih.gov |
| Pharmacophore Modeling | Identify essential features for biological activity. | Development of antimalarial quinolines. researchgate.net |
| ADME/Tox Prediction | Forecast pharmacokinetic and toxicity profiles. | Profiling of novel quinoline derivatives. rsc.org |
Development of Green Chemistry Principles in Synthesis and Application
The application of green chemistry principles to the entire lifecycle of this compound is essential for ensuring its development is environmentally sustainable. essentialchemicalindustry.org This extends from its initial synthesis to its final application and disposal.
Future research will aim to incorporate the following principles:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste. youtube.com
Use of Safer Solvents: Replacing hazardous organic solvents (e.g., chlorinated solvents, DMF) with greener alternatives such as water, ethanol, or supercritical fluids. nih.gov The use of solvent-free reaction conditions is an even more desirable goal. researchgate.net
Energy Efficiency: Adopting methods that reduce energy consumption, such as performing reactions at ambient temperature and pressure or using energy-efficient technologies like microwaves. youtube.com
Design for Degradation: Modifying the structure of this compound derivatives so that after their intended use, they can break down into innocuous products, preventing their persistence in the environment.
An example of a greener approach would be the development of a one-pot, water-based synthesis catalyzed by a reusable solid-acid catalyst, a significant improvement over traditional multi-step processes in volatile organic solvents. researchgate.netnih.gov
Addressing Environmental Impact and Bioremediation Strategies
As a chlorinated aromatic heterocyclic compound, this compound and its derivatives have the potential to be persistent organic pollutants (POPs). bohrium.com The parent compound, quinoline, is known to be present in soil and groundwater at contaminated sites, posing risks to ecosystems and human health. health.state.mn.uscanada.ca Therefore, a proactive approach to understanding and mitigating the environmental impact is crucial.
Future research in this domain should include:
Environmental Fate and Transport: Studying the persistence, bioaccumulation potential, and mobility of this compound in soil and aquatic systems. This includes investigating its degradation pathways under various environmental conditions (e.g., photolysis, hydrolysis).
Toxicity Assessment: Evaluating the ecotoxicity of the compound and its potential degradation products on representative aquatic and terrestrial organisms.
Bioremediation Strategies: Investigating the use of microorganisms (bacteria or fungi) capable of degrading chlorinated quinolines. unirioja.es This involves isolating and identifying microbes that can use the compound as a carbon or nitrogen source, potentially leading to its complete mineralization into carbon dioxide, water, and chloride ions. mdpi.combbrc.in
Advanced Oxidation Processes (AOPs): Exploring chemical degradation methods such as ozonation, Fenton oxidation, or photocatalysis for the remediation of water and soil contaminated with these compounds. mdpi.commdpi.com These methods generate highly reactive species, like hydroxyl radicals, that can break down recalcitrant organic molecules. mdpi.com
Q & A
Basic Research Questions
Q. What are the critical parameters to optimize during the synthesis of 2,3,4-trichloroquinoline to minimize by-product formation?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. Key factors include:
- Temperature control : Elevated temperatures may accelerate side reactions (e.g., dechlorination or ring degradation), while low temperatures reduce reaction efficiency. A gradient approach (e.g., 60–120°C) helps identify optimal ranges .
- Catalyst selection : Lewis acids (e.g., AlCl₃) or palladium-based catalysts can influence regioselectivity. Comparative studies using TLC or HPLC to monitor intermediate purity are recommended .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of chlorinated intermediates, while non-polar solvents (e.g., toluene) may reduce unwanted cyclization .
- Data Analysis : Use GC-MS or HPLC to quantify yield and purity. For example, a study on similar quinoline derivatives achieved >90% purity by optimizing solvent-catalyst pairs .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Employ a multi-technique approach:
- NMR spectroscopy : ¹H/¹³C NMR can verify substitution patterns (e.g., chemical shifts for Cl substituents at δ 7.2–8.5 ppm for aromatic protons) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., C₉H₄Cl₃N: theoretical 220.93 g/mol) and isotope patterns .
- X-ray crystallography : Resolve stereochemical ambiguities, particularly if tautomeric forms are suspected .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Computational modeling : Density Functional Theory (DFT) calculations can predict reactive sites. For example, the C-4 position in trichloroquinolines often exhibits higher electron deficiency due to adjacent Cl substituents, favoring SNAr mechanisms .
- Kinetic studies : Monitor reaction rates under varying conditions (pH, nucleophile concentration) to distinguish between concerted or stepwise pathways.
- Isotopic labeling : Use ³⁶Cl-labeled substrates to track substitution pathways via radiometric analysis .
- Case Study : A study on 4,5,7-trichloroquinoline demonstrated C-7 selectivity in amination reactions, attributed to steric and electronic effects .
Q. How should researchers address contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
-
Meta-analysis : Compile data from multiple studies (e.g., IC₅₀ values, assay conditions) into a standardized table to identify outliers (Table 1).
-
Experimental replication : Reproduce key studies under controlled conditions (e.g., NIH guidelines for preclinical research) to isolate variables like solvent effects or cell-line variability .
-
Structure-Activity Relationship (SAR) modeling : Use cheminformatics tools (e.g., RDKit) to correlate substituent patterns with activity trends .
Table 1 : Comparative Bioactivity Data for Trichloroquinoline Derivatives
Derivative Target Enzyme IC₅₀ (μM) Assay Conditions Reference 2,3,4-Trichloro Kinase A 0.45 pH 7.4, 25°C 4,5,7-Trichloro Kinase A 1.20 pH 7.4, 37°C 2,3,4-Trichloro Protease B >10 DMSO solvent artifact
Q. What strategies improve the stability of this compound in aqueous solutions for in vitro assays?
- Methodological Answer :
- Co-solvent systems : Use water-miscible solvents (e.g., DMSO ≤1% v/v) to prevent precipitation. Pre-formulation studies with dynamic light scattering (DLS) can assess aggregation .
- pH optimization : Stability assays across pH 5–8 (simulating physiological conditions) reveal degradation pathways (e.g., hydrolysis at pH >7) .
- Lyophilization : For long-term storage, lyophilize the compound with cryoprotectants (e.g., trehalose) and validate stability via accelerated aging tests .
Q. How can computational tools predict the environmental toxicity of this compound?
- Methodological Answer :
- QSAR models : Use platforms like ECOSAR to estimate aquatic toxicity (e.g., LC₅₀ for fish) based on Cl substitution patterns .
- Molecular docking : Simulate interactions with eco-relevant targets (e.g., cytochrome P450 enzymes in soil microbes) to assess biodegradability .
- Read-across analysis : Compare with structurally similar EPA-regulated compounds (e.g., 2,4,6-trichlorophenol) to infer hazard classifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
